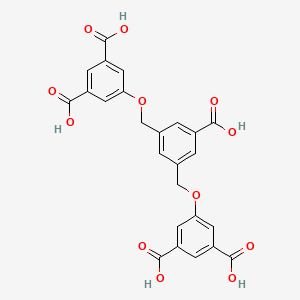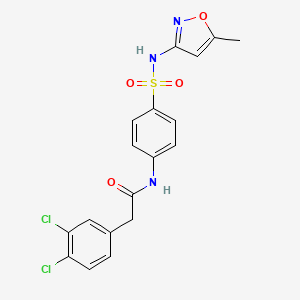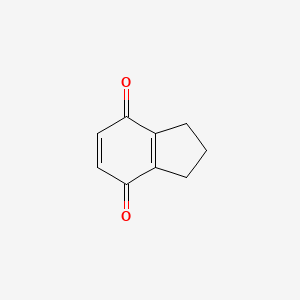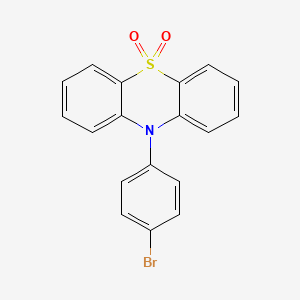
5,5'-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid: is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid typically involves a multi-step chemical process. The specific synthetic route can vary depending on the desired purity and yield. One common method involves the reaction of 5-carboxy-1,3-phenylene with formaldehyde and subsequent oxidation to form the bis(methylene)bis(oxy)diisophthalic acid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of high-performance polymers and materials with specific functional properties .
- Employed in the development of fluorescent dyes for various applications.
Biology and Medicine:
- Potential use in the development of drug delivery systems due to its ability to form stable complexes with metal ions .
- Investigated for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of advanced materials for electronics and photonics .
- Applied in the manufacturing of specialty chemicals and coatings.
Mechanism of Action
The mechanism by which 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and the stabilization of reactive intermediates . The compound’s structure allows it to participate in coordination chemistry, making it valuable in the synthesis of metal-organic frameworks and other complex materials .
Comparison with Similar Compounds
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid
Comparison:
- 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Similar in structure but lacks the methylene bridge, which can influence its reactivity and applications .
- 5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Contains an ethane bridge instead of a methylene bridge, affecting its flexibility and coordination properties .
The unique structure of 5,5’-(((5-Carboxy-1,3-phenylene)bis(methylene))bis(oxy))diisophthalic acid, with its methylene bridges, provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C25H18O12 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
5-[[3-carboxy-5-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H18O12/c26-21(27)14-2-12(10-36-19-6-15(22(28)29)4-16(7-19)23(30)31)1-13(3-14)11-37-20-8-17(24(32)33)5-18(9-20)25(34)35/h1-9H,10-11H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
TVSOWOCPQXTATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)


![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)

![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)

![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
